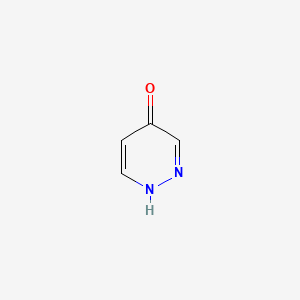![molecular formula C17H16BrN5O B2754479 5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide CAS No. 899973-33-2](/img/structure/B2754479.png)
5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method involves the reaction of 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium .Molecular Structure Analysis
Triazoles have a molecular formula of C2H3N3 and contain a triazole nucleus as a central structural component . The structure includes two carbon and three nitrogen atoms in a five-membered ring .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. For example, they can be protodeboronated, a process that is not well developed but has been reported in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on the specific compound. In general, they are resistant to oxidation and reduction due to the loss of aromaticity .Applications De Recherche Scientifique
Triazole-based Scaffolds for Drug Discovery
5-Amino-1,2,3-triazole-4-carboxylic acid derivatives, akin to the compound , serve as valuable building blocks for the synthesis of triazole-based scaffolds. These scaffolds are crucial for developing peptidomimetics or biologically active compounds. The versatility of the triazole ring allows for the synthesis of compounds with potential HSP90 inhibitor activity, highlighting its significance in drug discovery and development (Ferrini et al., 2015).
Antimicrobial Applications
Compounds featuring the triazole core have been explored for their antimicrobial properties. Novel triazole derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their efficacy against various microbial strains. These studies have identified compounds with good to moderate activities against targeted organisms, underscoring the potential of triazole derivatives in addressing antimicrobial resistance (Bektaş et al., 2007).
Anticancer and Anti-inflammatory Agents
The triazole motif is integral to the development of novel therapeutic agents with anticancer and anti-inflammatory properties. For instance, triazole derivatives have been synthesized and assessed for their potential to inhibit eosinophilia, a condition associated with asthma and other inflammatory diseases. This research demonstrates the compound's relevance in the development of new antiasthmatic agents based on novel mechanisms of action (Naito et al., 1996).
Anti-Influenza Virus Activity
Research into benzamide-based 5-aminopyrazoles and their derivatives, which share functional groups with the compound of interest, has shown significant anti-influenza A virus activity. These compounds, through innovative synthetic routes, offer a promising avenue for developing treatments against bird flu influenza, highlighting the compound's potential contribution to antiviral research (Hebishy et al., 2020).
Antimicrobial Agent Discovery
The exploration of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, which are structurally related to the specified compound, has led to the identification of novel antimicrobial agents. These agents demonstrate moderate to good activity against primary pathogens, including bacterial and fungal strains, signifying the compound's applicability in the development of new antimicrobial treatments (Pokhodylo et al., 2021).
Mécanisme D'action
Orientations Futures
The future directions for research into triazoles and related compounds are vast. They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . There is ongoing research into their potential uses in treating a wide range of conditions .
Propriétés
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O/c1-11-3-2-4-14(9-11)20-17(24)15-16(19)23(22-21-15)10-12-5-7-13(18)8-6-12/h2-9H,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTQCCHOICUMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


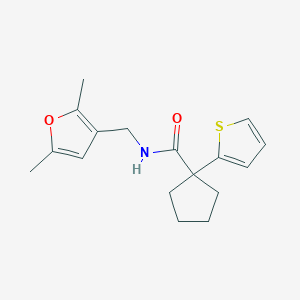
![1-((3-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2754400.png)
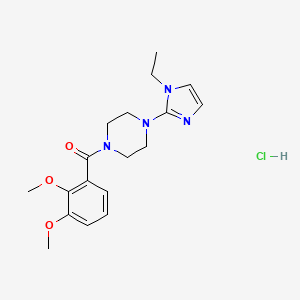
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide](/img/structure/B2754404.png)
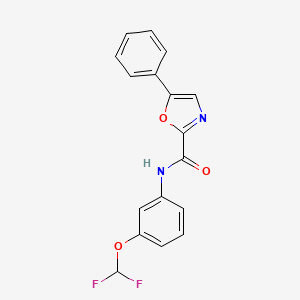
![methyl 3-(N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2754408.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea](/img/structure/B2754409.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2754410.png)
![N,N-diethyl-4-{[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]formamido}butanamide](/img/structure/B2754413.png)
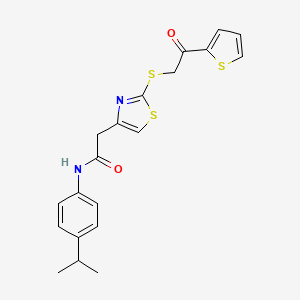
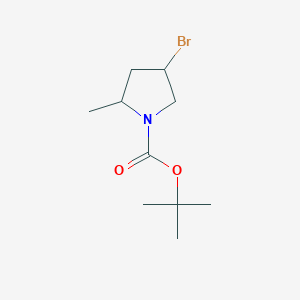
![2-[1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2754416.png)
